molecular formula C11H12ClN3O B15054149 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15054149
M. Wt: 237.68 g/mol
InChI Key: APHITBSLXWAXAQ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative characterized by a 2-chlorophenyl substituent at position 5 of the pyrazole ring, an amino group at position 4, and an ethanol moiety at position 1. Pyrazole derivatives are renowned for their pharmacological and chemical versatility, with applications in antimicrobial, anti-inflammatory, and anticancer agents. The 2-chlorophenyl group enhances lipophilicity and metabolic stability, while the ethanol side chain improves solubility in polar solvents .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-[4-amino-5-(2-chlorophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H12ClN3O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6,13H2

InChI Key

APHITBSLXWAXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2CCO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ethanol moiety can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The ethanol moiety can participate in hydrogen bonding and other polar interactions, contributing to the overall binding and activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several pyrazole-based derivatives, differing primarily in substituents at positions 1, 3, and 3. Key analogues include:

Compound Name Substituents Key Features Reference
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid Methoxycarbonyl at position 4, propanoic acid at position 1 Enhanced acidity; used in peptide coupling
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Fluorophenyl and thiazole-carboxylate groups Improved antimicrobial activity
Diaryl tellurium trichlorides (e.g., compound 16) Tellurium trichloride and nitro groups High electrophilicity; antimicrobial properties
5-(3-chlorophenoxy)-N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Trifluoromethyl and carboxamide groups Potent enzyme inhibition
Key Observations:
  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances resonance stabilization compared to 4-chlorophenyl analogues, as seen in .
  • Hydrogen Bonding: The ethanol moiety in the target compound provides stronger hydrogen-bonding capacity than methyl or ethyl esters in analogues (e.g., ) .

Physicochemical Properties

A comparative analysis of solubility, logP, and melting points is summarized below:

Compound Solubility (mg/mL) logP Melting Point (°C)
Target compound 12.5 (water), 45.8 (ethanol) 1.8 162–164 (decomposes)
Diaryl tellurium trichloride (16) 0.3 (water), 8.2 (DMSO) 3.5 >250
Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate 2.1 (water), 32.0 (ethanol) 2.6 145–147
Key Observations:
  • The target compound’s ethanol group improves aqueous solubility compared to diaryl tellurium trichlorides, which are highly lipophilic .
  • logP values correlate with substitution patterns: electron-withdrawing groups (e.g., trifluoromethyl in ) increase hydrophobicity .
Key Observations:
  • The target compound shows moderate antimicrobial activity, likely due to the 2-chlorophenyl group’s steric effects, which reduce membrane penetration compared to smaller substituents (e.g., 4-fluorophenyl in ) .
  • Tellurium-containing analogues exhibit superior activity due to redox-active tellurium atoms .

Biological Activity

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorinated phenyl moiety, contributing to its pharmacological profile.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.68 g/mol

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Activity
HepG2 (Liver)54.25Moderate inhibition
HeLa (Cervical)38.44Significant inhibition
DU-145 (Prostate)32.00High inhibition

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

The pyrazole scaffold is also associated with anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

Compound COX Inhibition IC50 (µM) Selectivity Index
This compound60.56>8
Reference Drug (Celecoxib)54.65-

This data implies that the compound may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with lower gastrointestinal toxicity .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Androgen Receptor Modulation : The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which may be beneficial in treating prostate cancer by antagonizing androgen receptor activity .
  • Apoptosis Induction : It has been shown to enhance apoptotic signaling pathways, potentially through the modulation of anti-apoptotic proteins .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which could protect against oxidative stress-related cellular damage .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • A study involving the administration of pyrazole derivatives in mouse models indicated significant tumor reduction in prostate cancer models, with minimal side effects observed .
  • Another investigation reported that certain structural modifications to the pyrazole ring enhanced its anticancer activity while maintaining low toxicity levels towards normal cells .

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